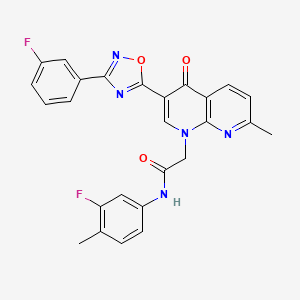
2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroisoquinoline ring and the various substituents. Unfortunately, specific structural information for this compound is not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Niobium Pentachloride Mediated Synthesis
A practical method involving niobium pentachloride is used to convert carboxylic acids to the corresponding carboxamides under mild conditions. This method effectively synthesizes 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, highlighting a key process in the chemical formation of complex compounds like 2-(3-chlorobenzyl)-3-methyl-N-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Nery et al., 2003).
Synthesis of Related Compounds
Synthesis of compounds with structures similar to this compound has been explored. Notably, compounds such as 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine with cationic side chains have been prepared, showing the versatility and potential applications of such compounds in biological and chemical research (Bu et al., 2001).
Three-Component Reactions
A notable synthetic method involves three-component reactions of 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, yielding 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. This method highlights the complexity and the synthetic capabilities in creating molecules structurally related to this compound (Schuster, Lázár, & Fülöp, 2010).
Biological Activity and Applications
Cytotoxic Activity and Cancer Research
The cytotoxic activities of related compounds, especially those bearing cationic side chains, have been extensively studied. These studies reveal substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating the potential of these compounds in cancer treatment and their relevance in medical research (Bu et al., 2001).
Antioxidant Properties
Some derivatives, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, have demonstrated remarkable antioxidant properties. These findings open up avenues for the compound's application in fields requiring antioxidant capabilities, such as in the prevention of oxidative stress-related diseases (Kawashima et al., 1979).
NMDA Receptor Antagonism
Research into 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives has shown in vitro antagonist activity at the glycine site on the NMDA receptor, suggesting potential neuroprotective or neuromodulatory applications. The significance of hydrogen bonding and the positioning of hydrogen-bond-accepting groups for binding efficiency have been highlighted in these studies (Carling et al., 1992).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F2N5O3/c1-14-6-8-18(11-21(14)28)30-22(34)13-33-12-20(23(35)19-9-7-15(2)29-25(19)33)26-31-24(32-36-26)16-4-3-5-17(27)10-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICIUQJOAHWPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
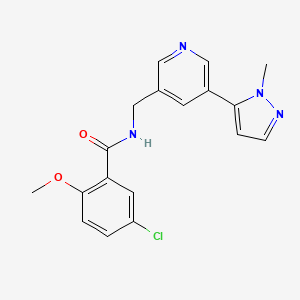
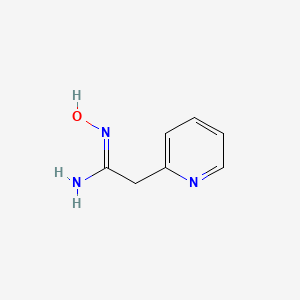
![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

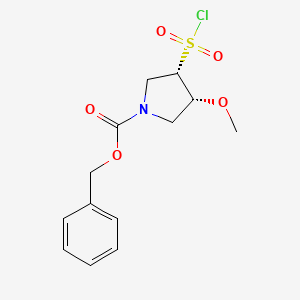
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)

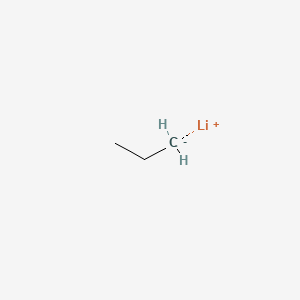



![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)